Tabex (TN)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

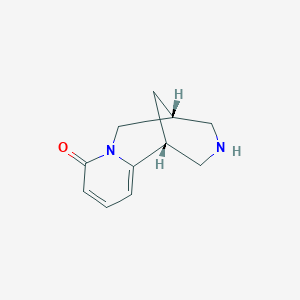

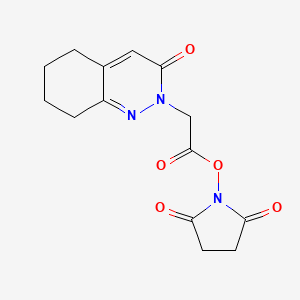

Tabex (TN) is a medicinal product primarily used for smoking cessation. The active ingredient in Tabex is cytisine, an alkaloid found in the seeds of the plant Cytisus laburnum, also known as the Golden Rain Tree. Cytisine has been used for over 40 years in Eastern Europe as an aid to help individuals quit smoking. It acts as a partial agonist of nicotinic acetylcholine receptors, which are involved in the addictive properties of nicotine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cytisine can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process involves isolating cytisine from the seeds of Cytisus laburnum. The seeds are first ground and then subjected to solvent extraction using ethanol or methanol. The extract is then purified through crystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, cytisine is produced in the form of solid dosage tablets. The tablets are prepared by mixing cytisine with excipients such as lactose, microcrystalline cellulose, talc, and magnesium stearate. The mixture is then compressed into tablets using direct compression or wet granulation methods. The tablets are coated to improve stability and solubility .

Analyse Des Réactions Chimiques

Types of Reactions: Cytisine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Cytisine can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of cytisine can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cytisine can lead to the formation of N-oxide derivatives, while reduction can yield dihydrocytisine .

Applications De Recherche Scientifique

Cytisine has a wide range of scientific research applications:

Chemistry: Cytisine is used as a model compound in studies of alkaloid chemistry and receptor binding.

Biology: It serves as a tool to study the function of nicotinic acetylcholine receptors in various biological systems.

Medicine: Cytisine is primarily used in smoking cessation therapy. .

Industry: Cytisine is used in the pharmaceutical industry for the production of smoking cessation products

Mécanisme D'action

Cytisine acts as a partial agonist of the α4β2 nicotinic acetylcholine receptors. These receptors are central to the effect of nicotine on the reward pathway and facilitate addiction. By binding to these receptors, cytisine reduces the craving for nicotine and alleviates withdrawal symptoms. It has a lower efficacy compared to nicotine, which helps in gradually reducing nicotine dependence .

Comparaison Avec Des Composés Similaires

Varenicline: Like cytisine, varenicline is a partial agonist of nicotinic acetylcholine receptors. .

Nicotine Replacement Therapy: Products like nicotine patches and gums provide a controlled dose of nicotine to help reduce withdrawal symptoms and cravings

Uniqueness of Cytisine: Cytisine is unique due to its natural origin and long history of use in Eastern Europe. It is also more cost-effective compared to varenicline and other nicotine replacement therapies. Additionally, cytisine has a wider therapeutic range and a safer profile of action .

Propriétés

IUPAC Name |

(1R,9R)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJTVLIZGCUXLD-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC=CC(=O)N3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CNC[C@@H]1C3=CC=CC(=O)N3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2S,3R,5R)-2,3,5-trifluorocyclohexyl]benzene](/img/structure/B8056035.png)

![1-({[4-Methyl-2-(1h-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B8056058.png)

![(2,5-dioxopyrrolidin-1-yl) 2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetate](/img/structure/B8056065.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B8056084.png)

![n-[(1s,9Ar)-octahydro-2h-quinolizin-1-ylmethyl]butan-1-amine dihydrochloride](/img/structure/B8056091.png)

![(1R,9R)-11-(2-aminoethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;dihydrochloride](/img/structure/B8056102.png)

![(1R,9R)-5-nitro-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8056105.png)

![(3S)-3-[[[(7S)-7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl]amino]methyl]-5-methylhexanoic acid](/img/structure/B8056112.png)